propan-2-yl {2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate
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Overview
Description
Propan-2-yl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a complex organic compound that features a benzodiazole core, a pyrrolidine ring, and a propan-2-yl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multiple steps:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a condensation reaction with a suitable amine and aldehyde or ketone.
Esterification: The final step involves the esterification of the carboxylic acid group with propan-2-ol under acidic conditions to form the propan-2-yl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biology: The compound could be used in studies investigating receptor-ligand interactions due to its complex structure.
Materials Science: Its unique chemical properties might make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of propan-2-yl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The benzodiazole core may facilitate binding to these targets, while the pyrrolidine ring could influence the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with a benzodiazole core, such as benzimidazole, share structural similarities.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid also feature the pyrrolidine ring.
Uniqueness
What sets propan-2-yl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate apart is the combination of these two moieties along with the propan-2-yl ester group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H25N3O3 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
propan-2-yl 2-[2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C23H25N3O3/c1-15(2)29-22(28)14-26-20-10-5-4-9-19(20)24-23(26)17-12-21(27)25(13-17)18-8-6-7-16(3)11-18/h4-11,15,17H,12-14H2,1-3H3 |
InChI Key |
BNDOBCYZLPBROF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC(C)C |
Origin of Product |
United States |
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